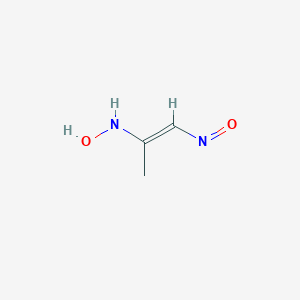

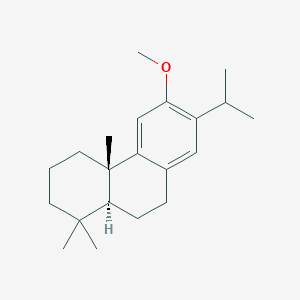

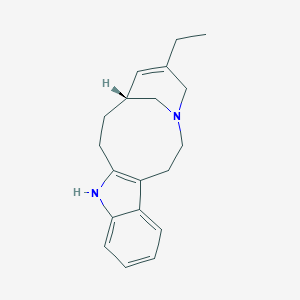

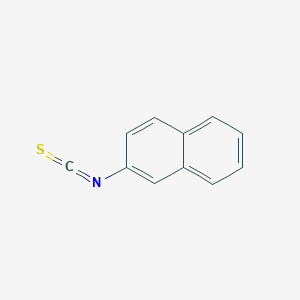

![molecular formula C37H48N2O7 B158844 [4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate CAS No. 62873-55-6](/img/structure/B158844.png)

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

説明

The p-(p-acetamidobenzamido) phenyl ester is a crystalline derivative of 16,16-dimethyl PGE2 and a potential prodrug.

科学的研究の応用

Synthesis and Characterization

Methyl and Phenylmethyl 2-Acetyl-3 Derivatives in Heterocyclic Systems Synthesis : Utilized in synthesizing various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, showcasing its versatility in organic synthesis (Selič, Grdadolnik & Stanovnik, 1997).

Impurity Characterization in Tafluprost Preparation : Identified as an impurity in the preparation of the anti-glaucoma agent Tafluprost. Its isolation, characterization, and synthesis, along with anti-glaucoma properties in docking studies, highlight its relevance in pharmaceutical research (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives : Involved in the acylation process leading to compounds with significant antibacterial activity against Salmonella typhi, indicating its potential in developing new antimicrobial agents (Salama, 2020).

Chemical Reactions and Structural Studies

Reactions in Penicillin Derivative Synthesis : Played a role in the synthesis of various penicillin derivatives, demonstrating its utility in creating complex molecular structures (Corbett & Stoodley, 1975).

Structural Characterization of Schiff Base Derivatives : A key component in the synthesis of Schiff base derivatives from 4-aminoantipyrine, contributing to the understanding of hydrogen-bonding motifs in molecular structures (Mnguni & Lemmerer, 2015).

Dihydrobenzofuran Lignans in Antiangiogenic Activity : Its derivatives have been tested for antiangiogenic activity, showcasing its potential application in cancer research and therapy (Apers et al., 2002).

Inhibitor Study in Steel Corrosion : Investigated as a Schiff base compound in corrosion inhibition studies, indicating its potential application in industrial material science (Emregül & Hayvalı, 2006).

作用機序

Target of Action

The primary target of 16,16-Dmpg-C is the bacterial membrane, specifically interacting with phosphatidylglycerol . This interaction is crucial for the compound’s antimicrobial activity .

Mode of Action

16,16-Dmpg-C interacts with its targets in a two-stage process. The first stage involves a fast and reversible binding of the compound to the phospholipid membrane. The second stage involves a slow and irreversible insertion into the membrane, only in the presence of the bacteria-specific lipid phosphatidylglycerol . This interaction leads to the formation of a stable complex with phosphatidylglycerol .

Biochemical Pathways

It is known that the compound’s interaction with phosphatidylglycerol leads to changes in the membrane’s structure and function . This interaction could potentially disrupt various cellular processes, leading to the death of the bacterial cell .

Pharmacokinetics

Liposomal drug products like 16,16-dmpg-c often pose a challenge in demonstrating bioequivalence due to their complex in vivo release patterns . These patterns are affected by the liposome vesicles, drug substance, and inactive ingredients .

Result of Action

The result of 16,16-Dmpg-C’s action is the disruption of the bacterial cell membrane, leading to potential cell death . This disruption is achieved through the compound’s interaction with phosphatidylglycerol in the membrane .

Action Environment

The action, efficacy, and stability of 16,16-Dmpg-C can be influenced by various environmental factors. For instance, the presence of calcium ions can enhance the compound’s binding affinity to phosphatidylglycerol . Additionally, the physical and chemical properties of the bacterial membrane, such as its lipid composition, can also affect the compound’s action .

特性

IUPAC Name |

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCXQLUDGIVYHN-NMEIOLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

CAS RN |

62873-55-6 | |

| Record name | 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。